molecular formula C10H6ClNO2 B1591687 2-Chloroquinoline-6-carboxylic acid CAS No. 849996-80-1

2-Chloroquinoline-6-carboxylic acid

Cat. No.: B1591687
CAS No.: 849996-80-1
M. Wt: 207.61 g/mol
InChI Key: RHQOQVWVODTTSD-UHFFFAOYSA-N
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Description

2-Chloroquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 . It is a solid substance stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system with a chlorine atom at the 2nd position and a carboxylic acid group at the 6th position .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 207.62 . It has a storage temperature of 2-8°C in an inert atmosphere . The boiling point is 376.1°C at 760 mmHg .

Scientific Research Applications

Synthesis and Derivative Formation

2-Chloroquinoline-6-carboxylic acid is utilized in the synthesis of various chemical compounds. For instance, it is used in the facile synthesis of 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives, which are new compounds and have been structurally determined through IR, H NMR, C NMR, and HRMS (Gao et al., 2016). Similarly, the compound is involved in the synthesis of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides with applications in antibacterial activity (Y. Shivaraj et al., 2013).

Biological Evaluation and Antimicrobial Activity

This compound derivatives have shown promise in biological evaluations, particularly in antimicrobial activities. Novel derivatives such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides demonstrated potent inhibitory effects against Mycobacterium tuberculosis, indicating potential as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2020). Additionally, derivatives synthesized through ultrasound-promoted reactions exhibited moderate antibacterial activity against various bacteria (Balaji et al., 2013).

Synthesis of Quinoline Ring Systems

The compound is integral in the synthesis of quinoline ring systems, a process that constructs fused or binary quinoline-cord heterocyclic systems. These synthesized compounds are valuable for their synthetic applications and biological evaluations (Hamama et al., 2018).

Structural and Spectral Analysis

This compound is used in the synthesis of compounds whose structures are elucidated through various spectroscopic methods, contributing significantly to the field of structural chemistry. For example, novel chloroquinoline derivatives have been studied for their antioxidant, CT-DNA binding, and molecular docking attributes, further demonstrating their versatility in scientific research (Murugavel et al., 2017).

Antifungal and Antibacterial Properties

Several studies have highlighted the antifungal and antibacterial properties of derivatives of this compound. These compounds, synthesized through various chemical reactions, have shown significant activity against a range of microorganisms, indicating their potential in the development of new antimicrobial agents (Nayak et al., 2009).

Safety and Hazards

The safety information for 2-Chloroquinoline-6-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Properties

IUPAC Name

2-chloroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQOQVWVODTTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588430
Record name 2-Chloroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849996-80-1
Record name 2-Chloroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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